Acibenzolar
Overview
Description
Acibenzolar-S-methyl is an organic compound used primarily as a fungicide. It is a synthetic functional analog of salicylic acid and is known for inducing systemic acquired resistance in plants. Unlike traditional fungicides, this compound-S-methyl does not directly kill fungi but instead activates the plant’s natural defense mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acibenzolar-S-methyl involves the formation of the 1,2,3-benzothiadiazole core through a ring-closure reaction of a thiol onto a diazonium group. One common method starts with methyl 2-chloro-3-nitrobenzoate, which reacts with benzyl mercaptan to form a thioether. This intermediate is then subjected to catalytic hydrogenation using Raney nickel to yield 3-amino-2-benzylthiobenzoic acid methyl ester .
Industrial Production Methods: In industrial settings, the production of this compound-S-methyl is optimized for safety, ease of application, and effective translocation within the crop. The S-methyl thioester derivative is chosen for its favorable properties, including low phytotoxicity and high efficacy in activating plant defenses .
Chemical Reactions Analysis
Types of Reactions: Acibenzolar-S-methyl undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to its carboxylic acid form.
Transesterification: In the presence of methanol, this compound-S-methyl can undergo transesterification to produce methyl mercaptan.
Common Reagents and Conditions:
Hydrolysis: Typically involves water and a catalyst such as an enzyme.
Transesterification: Requires methanol and a catalyst like sodium methoxide.
Major Products Formed:
Hydrolysis: Produces the carboxylic acid derivative.
Transesterification: Yields methyl mercaptan and the corresponding ester.
Scientific Research Applications
Acibenzolar-S-methyl has a wide range of applications in scientific research:
Agriculture: Used to induce systemic acquired resistance in crops, enhancing their ability to resist fungal, bacterial, and viral pathogens.
Plant Biology: Studied for its role in improving heat and drought tolerance in plants by enhancing protein synthesis and metabolite accumulation.
Biotechnology: Applied in the biotechnological manipulation of cultured plant cells to increase the production of secondary metabolites like chlorogenic acids.
Mechanism of Action
Acibenzolar-S-methyl activates the plant’s natural defense system by mimicking the action of salicylic acid. It induces the expression of pathogenesis-related genes and the production of defense-related compounds. The compound works through the systemic acquired resistance pathway, involving key molecular targets such as isochorismate synthase 1 and N-hydroxypipecolic acid .
Comparison with Similar Compounds
Salicylic Acid: A natural plant hormone involved in the systemic acquired resistance pathway.
Methyl Jasmonate: Another plant hormone that activates defense responses but through a different signaling pathway.
Uniqueness of Acibenzolar-S-methyl:
This compound-S-methyl stands out due to its unique ability to activate plant defenses without direct toxicity to pathogens, making it a valuable tool in sustainable agriculture and plant research.
Properties
IUPAC Name |
1,2,3-benzothiadiazole-7-carbothioic S-acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2OS2/c10-7(11)4-2-1-3-5-6(4)12-9-8-5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIHPACLZJDCBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=NS2)C(=O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20155187 | |
Record name | 1,2,3-Benzothiadiazole-7-carbothioic S-acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20155187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126448-41-7 | |
Record name | Acibenzolar | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126448-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acibenzolar [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126448417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-Benzothiadiazole-7-carbothioic S-acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20155187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACIBENZOLAR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR536JBP4L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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